Cas no 1416059-90-9 (Fmoc-(2r,3s)-2,3-methanoleucine)

Fmoc-(2r,3s)-2,3-methanoleucine 化学的及び物理的性質
名前と識別子
-
- fmoc-(2r,3s)-2,3-methanoleucine
- (1R,2S)-1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-propan-2-ylcyclopropane-1-carboxylic acid
- EN300-7542702
- rac-(1R,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)cyclopropane-1-carboxylic acid
- 1416059-90-9
- Fmoc-(2r,3s)-2,3-methanoleucine
-
- インチ: 1S/C22H23NO4/c1-13(2)19-11-22(19,20(24)25)23-21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,23,26)(H,24,25)/t19-,22+/m0/s1
- InChIKey: WGKDGWDQYVOAHV-SIKLNZKXSA-N
- ほほえんだ: OC([C@]1(C[C@H]1C(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- せいみつぶんしりょう: 365.16270821g/mol
- どういたいしつりょう: 365.16270821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 569
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
Fmoc-(2r,3s)-2,3-methanoleucine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7542702-5.0g |
rac-(1R,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)cyclopropane-1-carboxylic acid |
1416059-90-9 | 95.0% | 5.0g |
$6239.0 | 2025-02-24 | |
Enamine | EN300-7542702-10.0g |
rac-(1R,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)cyclopropane-1-carboxylic acid |
1416059-90-9 | 95.0% | 10.0g |
$9252.0 | 2025-02-24 | |
Enamine | EN300-7542702-0.5g |
rac-(1R,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)cyclopropane-1-carboxylic acid |
1416059-90-9 | 95.0% | 0.5g |
$1679.0 | 2025-02-24 | |
Enamine | EN300-7542702-0.05g |
rac-(1R,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)cyclopropane-1-carboxylic acid |
1416059-90-9 | 95.0% | 0.05g |
$572.0 | 2025-02-24 | |
Enamine | EN300-7542702-0.1g |
rac-(1R,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)cyclopropane-1-carboxylic acid |
1416059-90-9 | 95.0% | 0.1g |
$747.0 | 2025-02-24 | |
Aaron | AR028W0K-2.5g |
rac-(1R,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)cyclopropane-1-carboxylicacid |
1416059-90-9 | 95% | 2.5g |
$5822.00 | 2025-02-17 | |
1PlusChem | 1P028VS8-250mg |
rac-(1R,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)cyclopropane-1-carboxylicacid |
1416059-90-9 | 95% | 250mg |
$1379.00 | 2024-06-21 | |
1PlusChem | 1P028VS8-5g |
rac-(1R,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)cyclopropane-1-carboxylicacid |
1416059-90-9 | 95% | 5g |
$7774.00 | 2024-06-21 | |
Aaron | AR028W0K-250mg |
rac-(1R,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)cyclopropane-1-carboxylicacid |
1416059-90-9 | 95% | 250mg |
$1490.00 | 2025-02-17 | |
Aaron | AR028W0K-5g |
rac-(1R,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)cyclopropane-1-carboxylicacid |
1416059-90-9 | 95% | 5g |
$8604.00 | 2023-12-16 |
Fmoc-(2r,3s)-2,3-methanoleucine 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
Fmoc-(2r,3s)-2,3-methanoleucineに関する追加情報
Fmoc-(2r,3s)-2,3-methanoleucine: A Comprehensive Overview
Fmoc-(2r,3s)-2,3-methanoleucine (CAS No: 1416059-90-9) is a specialized amino acid derivative that has garnered significant attention in the fields of peptide synthesis and medicinal chemistry. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable tool in the construction of complex peptide structures. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group plays a pivotal role in peptide synthesis, ensuring precise control over the reaction sequence and product purity.
The stereochemistry of Fmoc-(2r,3s)-2,3-methanoleucine is particularly noteworthy. The (2r,3s) configuration imparts specific spatial arrangements to the molecule, which are critical for its biological activity and interactions. Recent studies have highlighted the importance of stereochemistry in determining the efficacy of peptide-based drugs, underscoring the significance of this compound in drug discovery efforts.
In terms of synthesis, Fmoc-(2r,3s)-2,3-methanoleucine is typically prepared through a multi-step process involving selective protection and deprotection strategies. The use of the Fmoc group allows for efficient orthogonal protection with other amino acid side chains, facilitating the assembly of complex peptide sequences. Researchers have explored various synthetic routes to optimize the yield and purity of this compound, with advancements in catalytic asymmetric synthesis being particularly promising.
The application of Fmoc-(2r,3s)-2,3-methanoleucine extends beyond traditional peptide synthesis. Recent studies have demonstrated its potential as a building block in the development of bioactive molecules with therapeutic potential. For instance, its incorporation into cyclic peptides has shown promise in targeting specific protein-protein interactions, a key area in modern drug design.
From an analytical perspective, the characterization of Fmoc-(2r,3s)-2,3-methanoleucine relies on advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These methods provide critical insights into the compound's structure and purity, ensuring its reliability in downstream applications.
In conclusion, Fmoc-(2r,3s)-2,3-methanoleucine stands as a testament to the advancements in peptide chemistry and medicinal research. Its unique properties and versatile applications continue to drive innovation across various scientific disciplines.
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